Spiro[2.5]octane
Overview
Description
Spiro[2.5]octane is an organic compound with the molecular formula C₈H₁₄. It is characterized by a unique spiro structure, where two cycloalkane rings are connected through a single carbon atom. This compound is part of the spiro compound family, which is known for its distinctive three-dimensional architecture and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro(2.5)octane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,6-dibromohexane with sodium metal in dry ether can yield spiro(2.5)octane. Another method involves the use of para-quinone methides, which react smoothly under mild conditions to form spiro(2.5)octane derivatives .
Industrial Production Methods
Industrial production of spiro(2.5)octane often involves multi-step synthetic methods to ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the cyclization process. The production process is designed to be efficient and scalable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique spiro structure, which can affect the reactivity and stability of the compound.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of spiro(2.5)octane can yield spiro(2.5)octane-5,7-dione, while halogenation can produce various halogenated derivatives.
Scientific Research Applications
Spiro[2.5]octane has a wide range of applications in scientific research. It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures. In biology and medicine, spiro(2.5)octane derivatives have been studied for their potential pharmacological properties. For instance, spiro(2.5)octane derivatives isolated from the endophytic fungus Pestalotiopsis fici have shown promising biological activities .
Mechanism of Action
The mechanism of action of spiro(2.5)octane and its derivatives often involves interactions with specific molecular targets and pathways. For example, spiro(2.5)octane has been used as a probe to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. The compound’s unique structure allows it to yield different product distributions depending on the oxidation mechanism, providing insights into the enzyme’s catalytic process .
Comparison with Similar Compounds
Similar Compounds
Spiro(3.5)nonane: Another spiro compound with a similar structure but different ring sizes.
Spiro[4.5]decane: A spiro compound with larger rings, offering different chemical properties and reactivity.
Uniqueness
Spiro[2.5]octane is unique due to its specific ring size and the resulting three-dimensional structure. This uniqueness influences its reactivity and makes it a valuable compound in various chemical and biological studies. Its rigid structure and ability to undergo diverse chemical reactions make it a versatile building block in synthetic chemistry.
Biological Activity
Spiro[2.5]octane is a unique bicyclic compound characterized by its distinctive spiro arrangement, where two rings share a single carbon atom. This structural configuration leads to notable torsional strain and influences its biological properties. Despite its intriguing structure, research on the biological activity of this compound and its derivatives is still in the early stages, with limited studies available to establish a comprehensive understanding of its mechanisms and potential applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 114.20 g/mol. The compound's unique geometry contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound derivatives may possess various biological activities, including:
- Antioxidant Properties : Some spirocyclic compounds exhibit significant antioxidant activity, which is crucial for combating oxidative stress in biological systems .
- Enzymatic Probes : this compound derivatives have been explored as probes for enzymatic reactions, particularly in studies involving cytochrome P450 enzymes, which play a vital role in drug metabolism and steroid biosynthesis.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific investigations on this compound remain scarce.
1. Pestalotriols A and B
Pestalotriols A and B, newly isolated metabolites featuring a this compound skeleton from the endophytic fungus Pestalotiopsis fici, demonstrated notable biological activities. These compounds were shown to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophage cell lines with an IC50 value of 8 μM, outperforming quercetin (IC50 = 15 μM) .
2. Antioxidant Activity Assessment
A review summarized various spirocyclic compounds' antioxidant activities through in vitro and in vivo methods, revealing that certain derivatives exhibited superior antioxidant capacities compared to established controls like quercetin . The following table summarizes some key findings:
Compound | IC50 (μM) | Test Method |
---|---|---|
Spirocyclic A | 4.49 | DPPH |
Spirocyclic B | 18.65 | ABTS |
Quercetin | 8.69 | DPPH |
Quercetin | 15.49 | ABTS |
Synthesis and Derivatives
The synthesis of this compound derivatives often involves complex multi-step processes. One notable derivative, this compound-5-carboxylic acid, has been studied for its potential as an intermediate in pharmaceutical applications due to its structural properties that may enhance bioactivity .
Properties
IUPAC Name |
spiro[2.5]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-4-8(5-3-1)6-7-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEYMRPOKBCNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171692 | |
Record name | Spiro(2.5)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185-65-9 | |
Record name | Spiro[2.5]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(2.5)octane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(2.5)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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